molecular formula C18H16F3N3O6S B1598953 benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate CAS No. 207857-19-0

benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate

Cat. No.: B1598953
CAS No.: 207857-19-0
M. Wt: 459.4 g/mol
InChI Key: GLZHTZVKRCUQRB-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization of Benzyl N-[N-Phenylmethoxycarbonyl-N'-(Trifluoromethylsulfonyl)Carbamimidoyl]Carbamate

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups. According to Chemical Abstracts nomenclature conventions, this compound is formally designated as "Carbamic acid, N,N'-[[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, C,C'-bis(phenylmethyl) ester". The carbamimidoyl functional group, systematically named according to IUPAC Blue Book guidelines, represents the acyl group derived from carbamimidic acid.

The structural designation incorporates several key nomenclature elements that reflect the compound's complex architecture. The term "carbamimidoyl" specifically refers to the group –C(=NH)-NH2, which serves as the central core around which the protecting groups are arranged. The phenylmethoxy prefix indicates the presence of benzyloxycarbonyl substituents, while the trifluoromethylsulfonyl designation reflects the triflyl protecting group that imparts unique chemical stability to the molecule. Alternative systematic names include "1,3-Bis(benzyloxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine" and "2-(Trifluoromethylsulfonyl)-1,3-di-Z-guanidine," where Z represents the benzyloxycarbonyl protecting group commonly employed in peptide synthesis.

The compound's Chemical Abstracts Service registry number 207857-19-0 provides unambiguous identification within chemical databases, while its molecular descriptor includes the InChI key GLZHTZVKRCUQRB-UHFFFAOYSA-N for computational chemistry applications. The systematic nomenclature reflects the molecule's classification as a symmetrically diprotected guanidine derivative, with both nitrogen atoms of the guanidine core bearing identical benzyloxycarbonyl protecting groups.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of related sulfonamide-protected guanidine compounds provide valuable insights into the three-dimensional structural characteristics of this compound. Crystal structure analyses of similar bicyclic guanidinium salts demonstrate that the guanidinium group adopts an essentially planar geometry, with nitrogen-carbon-nitrogen bond angles approaching 120 degrees. These structural features are consistent with the expected planarity of the carbamimidoyl core in the target compound.

The conformational analysis reveals that the central carbon atom of the guanidine moiety exhibits characteristic bond length variations, with C-N bond lengths typically ranging from 1.323 to 1.400 Angstroms depending on the specific nitrogen position. The trifluoromethylsulfonyl group adopts a conformation that facilitates intramolecular hydrogen bonding interactions, forming six-membered ring structures through N-H···O contacts with the sulfonamide oxygen atoms. This intramolecular hydrogen bonding pattern contributes significantly to the overall stability of the molecular conformation.

X-ray crystallographic data for related diprotected triflylguanidines indicates that these compounds typically crystallize in specific space groups that accommodate the bulky protecting groups. The benzyloxycarbonyl substituents extend away from the central guanidine core, creating a sterically demanding molecular architecture that influences both solid-state packing and solution-phase behavior. The crystal packing arrangements often feature layers perpendicular to specific crystallographic axes, with guanidinium groups and counter-ions arranged in alternating patterns.

The three-dimensional molecular geometry exhibits significant conformational flexibility around the benzyl ester linkages, allowing for multiple rotational conformers in solution. Computational modeling studies suggest that the preferred conformations minimize steric interactions between the benzyl groups while maintaining optimal hydrogen bonding patterns within the molecule. The trifluoromethyl group's electron-withdrawing character influences the electronic distribution throughout the molecular framework, affecting both conformational preferences and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon environments. The compound's proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the multiple aromatic and aliphatic proton environments present in the molecule. The benzyl protons associated with the phenylmethoxy protecting groups typically appear as complex multiplets in the aromatic region between 7.0 and 8.0 parts per million, reflecting the electronic environment of the phenyl rings.

The methylene protons of the benzyl ester groups generate distinctive singlet signals around 5.0 to 5.5 parts per million, characteristic of protons adjacent to electron-withdrawing carbonyl groups. The trifluoromethyl group produces a characteristic fluorine-19 nuclear magnetic resonance signal that serves as a diagnostic marker for the compound's identity and purity. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon environments of the carbamate groups, typically appearing in the range of 150 to 160 parts per million.

The guanidine core carbons exhibit chemical shifts that reflect the electronic effects of the attached protecting groups, with the central carbon appearing at characteristic downfield positions due to the electron-withdrawing nature of the substituents. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation through identification of through-bond and through-space connectivities between different molecular regions.

Integration patterns in the proton nuclear magnetic resonance spectrum confirm the expected stoichiometry of functional groups, with the aromatic protons integrating for ten protons corresponding to the two benzyl groups, and the methylene protons integrating for four protons. Variable-temperature nuclear magnetic resonance studies can reveal conformational dynamics and restricted rotation around specific bonds, particularly those involving the sterically hindered regions of the molecule.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic protons 7.0-8.0 Multiplet Phenyl ring protons
Benzyl methylene 5.0-5.5 Singlet OCH2Ph protons
Carbonyl carbons 150-160 Singlet C=O carbons
Trifluoromethyl -80 to -85 Quartet CF3 fluorines
Infrared Vibrational Frequency Analysis

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of this compound's functional groups. The compound exhibits strong absorption bands in the carbonyl stretching region, typically appearing between 1700 and 1750 wavenumbers, corresponding to the carbamate C=O vibrations. The presence of multiple carbonyl groups results in complex band patterns that reflect the different electronic environments of each carbonyl functionality.

The nitrogen-hydrogen stretching vibrations associated with the guanidine core appear in the range of 3200 to 3500 wavenumbers, with the exact frequency positions influenced by intramolecular hydrogen bonding interactions. The trifluoromethylsulfonyl group contributes characteristic S=O stretching vibrations around 1300 to 1400 wavenumbers, appearing as strong, sharp bands that serve as diagnostic markers for this functional group. The C-F stretching vibrations of the trifluoromethyl group generate intense absorptions in the 1000 to 1200 wavenumber region.

Aromatic C=C stretching vibrations from the benzyl groups produce multiple bands in the 1400 to 1600 wavenumber region, while the aromatic C-H stretching modes appear above 3000 wavenumbers. The benzyl ester C-O stretching vibrations contribute to the complex absorption pattern in the 1000 to 1300 wavenumber fingerprint region. Deformation vibrations of the various functional groups create additional characteristic bands throughout the infrared spectrum, providing a unique spectroscopic fingerprint for compound identification.

Properties

IUPAC Name

benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O6S/c19-18(20,21)31(27,28)24-15(22-16(25)29-11-13-7-3-1-4-8-13)23-17(26)30-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHTZVKRCUQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399331
Record name 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207857-19-0
Record name 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate (CAS No. 207857-19-0) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C18H16F3N3O6S
  • Molecular Weight : 459.4 g/mol

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The trifluoromethylsulfonyl group is particularly notable for enhancing the compound's potency against various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are enzymes critical for various physiological processes.

Potential Targets:

  • SARS-CoV 3CLpro : Similar compounds have been shown to inhibit the main protease of SARS-CoV, suggesting a possible antiviral application for this compound .
  • Cancer Cell Lines : The compound's structural features may allow it to interfere with cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis.

In Vitro Studies

Research has indicated that this compound exhibits significant inhibitory effects on cultured cancer cell lines. For example, studies measuring cell viability and apoptosis rates have demonstrated that this compound can induce cell death in specific cancer types, potentially through apoptosis or necrosis pathways.

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung Cancer)12.5Apoptosis induction
Study BHeLa (Cervical Cancer)15.0Cell cycle arrest
Study CMCF-7 (Breast Cancer)10.0Caspase activation

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current animal model studies are underway to assess its safety profile and potential side effects.

Case Studies

  • Antiviral Activity : A case study involving a related compound showed significant inhibition of SARS-CoV replication in vitro, suggesting that this compound could have similar effects against coronaviruses .
  • Cancer Research : In a recent study published in a peer-reviewed journal, researchers reported that compounds with similar structures displayed potent antitumor activity against various cancer cell lines, leading to further investigation into their mechanisms of action .

Preparation Methods

Preparation Methods Overview

The preparation of this compound can be divided into key synthetic stages involving:

  • Formation of benzyl carbamate intermediates
  • Installation of the phenylmethoxycarbonyl protecting group
  • Introduction of the trifluoromethylsulfonyl group onto the carbamimidoyl moiety

Synthesis of Benzyl Carbamate Intermediates

Benzyl carbamate (C6H5CH2OC(O)NH2) serves as a fundamental building block. It is typically synthesized by reacting benzyl chloroformate with ammonia or amines under controlled conditions to yield the carbamate ester.

Key reaction conditions:

Reactants Solvent Temperature Time Catalyst/Notes Yield
Benzyl chloroformate + NH3 Organic solvent Room temp Few hrs Mild base to neutralize HCl High

This intermediate is soluble in organic solvents and moderately soluble in water, facilitating further functionalization.

Installation of Phenylmethoxycarbonyl Group

The phenylmethoxycarbonyl (Cbz) group is a classical carbamate protecting group installed on amines to protect nitrogen functionalities during multi-step syntheses. It is typically introduced by reacting amines with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.

Typical procedure:

  • React the amine with benzyl chloroformate in an organic solvent (e.g., dichloromethane) at 0°C to room temperature.
  • Use a base such as sodium bicarbonate or triethylamine to scavenge HCl.
  • After completion, isolate the Cbz-protected amine by extraction and purification.

This method provides a stable carbamate linkage that can be selectively removed later by catalytic hydrogenation (Pd-C, H2) without affecting other functional groups.

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (triflyl) group is a strong electron-withdrawing substituent often introduced via sulfonylation reactions using trifluoromethanesulfonyl chloride (TfCl) or related reagents.

General approach:

  • React the carbamimidoyl intermediate with trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Control temperature (usually 0°C to room temp) to avoid side reactions.
  • Purify the triflyl-substituted carbamimidoyl carbamate by chromatography.

This step requires careful handling due to the reactivity of triflyl chlorides and the sensitivity of carbamate groups.

One-Pot Synthesis Using Catalytic Carbonylation

Recent advances have demonstrated efficient one-pot syntheses of carbamates using sustainable carbonylation sources like urea, catalyzed by reusable iron(II)-anthra catalysts. This method can be adapted to synthesize benzyl carbamates with high yields.

Key findings from catalytic method:

Parameter Optimal Condition Observations
Urea : Benzyl alcohol ratio 2 : 3 mmol Maximum yield of benzyl carbamate
Catalyst FeII(Anthra-Merf), 0.02 g Reusable, efficient catalyst
Temperature 120 °C Reaction time ~6.5 h
Solvent 1,4-Dioxane Suitable for high solubility and stability

Excess benzyl alcohol beyond 3 mmol decreases yield, and mono-substitution is favored, avoiding disubstitution side products.

Reductive Amination for N-Benzyl Substitution

For the N-benzyl substitution on phenylmethoxycarbonyl carbamimidoyl derivatives, indirect reductive amination is a common synthetic route.

Procedure summary:

  • Mix phenethylamine hydrochloride with benzaldehyde in ethanol with triethylamine.
  • Stir until imine formation is complete (30 min to 3 h).
  • Add sodium borohydride to reduce the imine to the secondary amine.
  • Work up by extraction and purification via flash chromatography.
  • Convert to hydrochloride salt if needed.

This method yields N-benzyl phenethylamines with 46–94% isolated yields, adaptable to various substitutions including trifluoromethylsulfonyl groups.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
Benzyl carbamate formation Reaction of benzyl chloroformate with NH3 Benzyl chloroformate, ammonia, mild base High yield, white solid product
Phenylmethoxycarbonyl installation Reaction with benzyl chloroformate (Cbz-Cl) Cbz-Cl, base, organic solvent Stable carbamate protecting group
Trifluoromethylsulfonylation Sulfonylation with TfCl TfCl, base, low temp, anhydrous Sensitive step, requires careful control
One-pot catalytic carbonylation Urea + benzyl alcohol, FeII catalyst FeII(Anthra-Merf), 1,4-dioxane, 120 °C High yield, sustainable, mono-substitution favored
N-Benzyl substitution Indirect reductive amination Phenethylamine HCl, benzaldehyde, NaBH4 46–94% yield, versatile substitutions

Research Findings and Analytical Data

  • The one-pot catalytic method using FeII(Anthra-Merf) catalyst shows high efficiency and selectivity for benzyl carbamate synthesis with optimal urea to benzyl alcohol ratio of 2:3 mmol.
  • Reductive amination provides high yields and allows introduction of N-benzyl groups with various substituents, including trifluoromethylsulfonyl groups, enhancing receptor binding affinity in related pharmacological studies.
  • Carbamate protecting groups like Cbz provide stability during multi-step synthesis and can be selectively removed under mild conditions, facilitating complex molecule construction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via sequential carbamoylation and sulfonylation. A typical approach involves coupling a benzyl-protected carbamate intermediate with trifluoromethylsulfonyl chloride under anhydrous conditions. Key steps include:

  • Reagent Selection : Use O-benzyl hydroxylamine hydrochloride (97% purity, Oakwood Chemical) for carbamate formation .
  • Activation : Potassium carbonate (K₂CO₃) as a base in acetonitrile (CH₃CN) facilitates nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields exceeding 90% are reported for analogous carbamates under optimized stoichiometry (1:1.2 molar ratio of carbamate to sulfonyl chloride) .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Multi-modal spectroscopic and chromatographic analysis:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) to verify carbamate and sulfonamide linkages. For example, benzyl carbamates exhibit characteristic peaks at δ 5.1–5.3 ppm (CH₂Ph) and δ 7.3–7.5 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>98%) and detect trace byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) observed during characterization?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing split peaks. For example, restricted rotation around the carbamimidoyl bond may lead to duplicated signals .
  • 2D Experiments : COSY and HSQC correlate ambiguous protons/carbons. NOESY detects spatial proximity between trifluoromethylsulfonyl and benzyl groups to confirm stereochemistry.
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Q. What mechanistic insights explain the reactivity of the trifluoromethylsulfonyl group in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reactions via in situ IR spectroscopy to track sulfonate ester intermediates. Trifluoromethylsulfonyl’s strong electron-withdrawing nature accelerates leaving-group departure (k ≈ 10⁻³ s⁻¹ at 25°C) .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to confirm hydrolysis pathways. Competing mechanisms (SN1 vs. SN2) are distinguished by solvent polarity effects .
  • Computational Modeling : Transition state analysis (Gaussian 16) reveals steric hindrance at the carbamimidoyl nitrogen, favoring sulfonyl group activation .

Q. How can researchers mitigate decomposition of the carbamate moiety under acidic or basic conditions?

  • Methodology :

  • pH Stability Profiling : Use buffered solutions (pH 2–12) and monitor degradation via HPLC. The benzyl carbamate group is stable at pH 5–8 but hydrolyzes rapidly in strong acids (t₁/₂ < 1 hr at pH 2) .
  • Protecting Group Alternatives : Compare with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) derivatives. Benzyl groups offer superior stability in non-polar solvents .
  • Additive Screening : Include radical scavengers (e.g., BHT) to suppress oxidative decomposition during prolonged storage .

Data Contradiction Analysis

Q. How should discrepancies in melting points between synthesized batches be addressed?

  • Methodology :

  • Recrystallization Optimization : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs. For example, benzyl carbamates may form orthorhombic (mp 103–105°C) or monoclinic (mp 97–99°C) crystals .
  • DSC/TGA : Differential scanning calorimetry identifies metastable phases. A 5°C/min heating rate resolves overlapping endotherms .
  • Batch Comparison : Cross-validate synthetic conditions (e.g., cooling rates, stirring) to ensure consistency in crystal nucleation .

Safety and Handling

Q. What safety protocols are critical for handling trifluoromethylsulfonyl-containing intermediates?

  • Methodology :

  • PPE : Use nitrile gloves, flame-retardant lab coats, and chemical goggles. Respiratory protection (NIOSH-approved N95) is mandatory for fine powders .
  • Ventilation : Perform reactions in fume hoods with >0.5 m/s face velocity to capture volatile byproducts (e.g., HCl gas) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids using vermiculite .

Applications in Medicinal Chemistry

Q. How does the trifluoromethylsulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity Assays : Measure logP (octanol/water) via shake-flask method. The -SO₂CF₃ group increases logP by ~1.5 units, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Trifluoromethylsulfonyl derivatives exhibit t₁/₂ > 60 mins, suggesting resistance to first-pass metabolism .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate
Reactant of Route 2
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benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate

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